molecular formula C22H26Br2N2O4 B12472698 6-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(3-methoxyphenyl)hexanamide

6-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(3-methoxyphenyl)hexanamide

Katalognummer: B12472698
Molekulargewicht: 542.3 g/mol
InChI-Schlüssel: WZKPFMYPDXLIIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 6-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(3-methoxyphenyl)hexanamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes brominated dioxooctahydroisoindole and methoxyphenyl groups, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(3-methoxyphenyl)hexanamide typically involves multiple steps:

    Formation of the Dioxooctahydroisoindole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the octahydroisoindole core.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the hexanamide chain through a series of reactions, including amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

6-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(3-methoxyphenyl)hexanamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

Wissenschaftliche Forschungsanwendungen

6-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(3-methoxyphenyl)hexanamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(3-methoxyphenyl)hexanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(5,6-dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(3-methoxyphenyl)hexanamide
  • 6-(5,6-difluoro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(3-methoxyphenyl)hexanamide

Uniqueness

The uniqueness of 6-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(3-methoxyphenyl)hexanamide lies in the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atoms can participate in unique interactions and reactions, making this compound a valuable subject for further research.

Eigenschaften

Molekularformel

C22H26Br2N2O4

Molekulargewicht

542.3 g/mol

IUPAC-Name

6-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(3-methoxyphenyl)hexanamide

InChI

InChI=1S/C22H26Br2N2O4/c1-30-13-7-5-6-12(10-13)25-16(27)8-3-2-4-9-26-21(28)17-14-11-15(18(17)22(26)29)20(24)19(14)23/h5-7,10,14-15,17-20H,2-4,8-9,11H2,1H3,(H,25,27)

InChI-Schlüssel

WZKPFMYPDXLIIE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)NC(=O)CCCCCN2C(=O)C3C4CC(C3C2=O)C(C4Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.